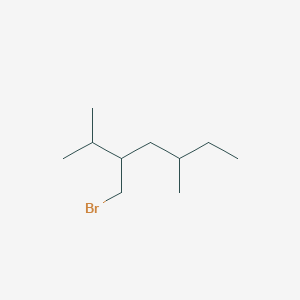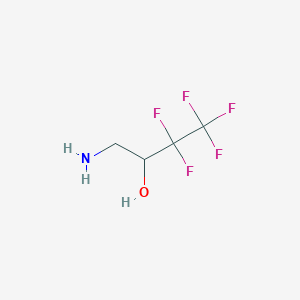![molecular formula C9H18Cl2N2O2 B13512395 Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is a chemical compound with a complex bicyclic structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with methyl chloroacetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound. These products have significant applications in synthetic chemistry and material science .
科学的研究の応用
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride involves its interaction with nucleophilic and electrophilic centers in chemical reactions. The compound acts as a nucleophilic catalyst, facilitating the formation of new chemical bonds. Its bicyclic structure provides stability and enhances its reactivity in various chemical processes .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but lacks the ester functionality.
Quinuclidine: Another bicyclic amine with different reactivity and applications.
Tropane: A bicyclic compound with distinct pharmacological properties.
Uniqueness
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is unique due to its ester functionality, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to similar compounds. Its stability and nucleophilicity also make it a valuable reagent in synthetic chemistry .
特性
分子式 |
C9H18Cl2N2O2 |
|---|---|
分子量 |
257.15 g/mol |
IUPAC名 |
methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-9(12)6-11-5-7-2-3-8(11)4-10-7;;/h7-8,10H,2-6H2,1H3;2*1H |
InChIキー |
ZICOQYBKXHOJQB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1CC2CCC1CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)


![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
